molecular formula C9H9NS B1305212 1,2,3,4-Tetrahydroisoquinoline-1-thione CAS No. 6552-60-9

1,2,3,4-Tetrahydroisoquinoline-1-thione

Cat. No.: B1305212
CAS No.: 6552-60-9
M. Wt: 163.24 g/mol
InChI Key: IRXWBCKPECPALY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-thione is a heterocyclic compound belonging to the isoquinoline family. Isoquinoline alkaloids are a large group of natural products, and this compound forms an important class within this family.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-1-thione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters, potentially leading to antidepressant and neuroprotective effects . Additionally, this compound has been found to interact with dopamine receptors, further influencing neurotransmitter signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity . It achieves this by scavenging free radicals and inhibiting the production of reactive oxygen species . Furthermore, this compound has been found to modulate cell signaling pathways, including the mitogen-activated protein kinase pathway, which plays a role in cell survival and apoptosis . This compound also influences gene expression by regulating the activity of transcription factors involved in neuroprotection and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, this compound interacts with dopamine receptors, modulating their activity and influencing neurotransmitter signaling . The compound also exerts its effects by scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage . Furthermore, this compound has been shown to regulate the expression of genes involved in cell survival and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic therapeutic use . The degradation products of this compound may have different biological activities, which need to be further investigated .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-1-thione can be compared with other similar compounds within the isoquinoline family. Some of these compounds include:

The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,4-dihydro-2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXWBCKPECPALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384977
Record name 1,2,3,4-tetrahydroisoquinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-60-9
Record name 1,2,3,4-tetrahydroisoquinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinoline-1-thione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1,2,3,4-Tetrahydroisoquinoline-1-thiones be synthesized?

A1: One method involves photocyclization of N-alkyl-N-[(E)-2-phenylpropenyl]thiobenzamides. For instance, 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione was synthesized via this method [].

Q2: What are the structural characteristics of 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione?

A2: This compound, with the molecular formula C19H21NS [], exhibits spontaneous resolution upon recrystallization, indicating the presence of chiral centers. This suggests potential for investigating the distinct properties and applications of its enantiomers.

Q3: How do 1,2,3,4-Tetrahydroisoquinoline-1-thiones interact with other chemical entities?

A3: Research indicates that 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-thiones can react with amines in the presence of mercury(II) chloride []. This suggests the possibility of further exploring the reactivity of the 1,2,3,4-Tetrahydroisoquinoline-1-thione scaffold for derivatization and potential applications in synthetic chemistry.

Q4: Is there information available regarding the electronic properties of 1,2,3,4-Tetrahydroisoquinoline-1-thiones?

A4: While limited, research suggests that the electronic spectra of 1,2,3,4-Tetrahydroisoquinoline-1-thiones have been investigated []. This implies the existence of data concerning their absorption and potential fluorescence properties, which could be relevant for analytical techniques or potential applications in materials science.

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